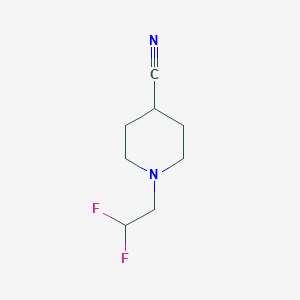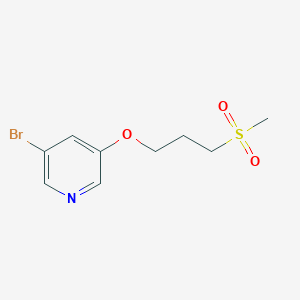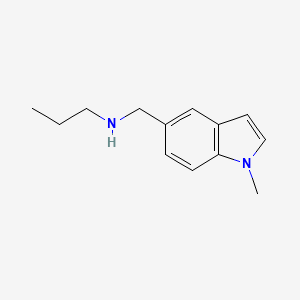 (1-メチル-1H-インドール-5-イル)メチルアミン CAS No. 1343934-78-0"
>
(1-メチル-1H-インドール-5-イル)メチルアミン CAS No. 1343934-78-0"
>
(1-メチル-1H-インドール-5-イル)メチルアミン
概要
説明
(1-Methyl-1H-indol-5-yl)methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl group attached to the nitrogen atom of the indole ring and a propylamine group attached to the indole’s 5-position.
科学的研究の応用
(1-Methyl-1H-indol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, but specific pathways and their downstream effects need further investigation.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities
生化学分析
Biochemical Properties
(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
(1-Methyl-1H-indol-5-yl)methylamine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest . Furthermore, it may interact with other proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained inhibition of cell division and induction of apoptosis .
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects and dose-response relationships are critical for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of (1-Methyl-1H-indol-5-yl)methylamine .
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of (1-Methyl-1H-indol-5-yl)methylamine .
Subcellular Localization
(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization can influence the interactions of (1-Methyl-1H-indol-5-yl)methylamine with other biomolecules and its overall biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-indol-5-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylindole.
Functionalization: The 5-position of the indole ring is functionalized using a suitable electrophile to introduce a methyl group.
Amination: The functionalized indole is then subjected to nucleophilic substitution with propylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (1-Methyl-1H-indol-5-yl)methylamine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(1-Methyl-1H-indol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of various substituted indole derivatives.
類似化合物との比較
Similar Compounds
1-Methylindole: Lacks the propylamine group but shares the indole core structure.
5-Methylindole: Similar structure but with a methyl group at the 5-position instead of the propylamine group.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
(1-Methyl-1H-indol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEBWZZDRCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



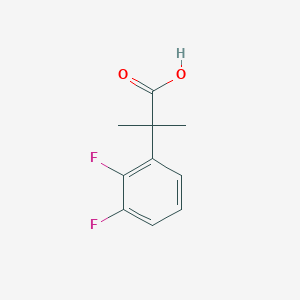

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
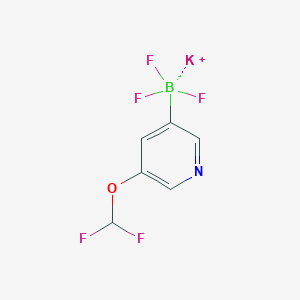
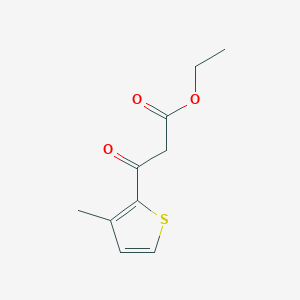
![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)
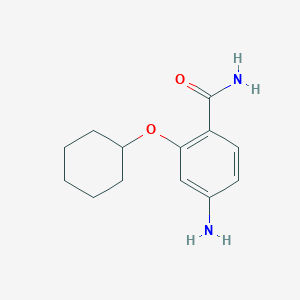
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
